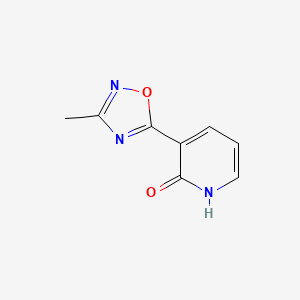

![molecular formula C6H13N5 B2725075 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine CAS No. 1092290-96-4](/img/structure/B2725075.png)

2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

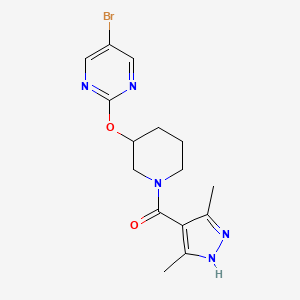

The compound “2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine” is a complex organic molecule. It contains a tetrazole ring, which is a type of heterocyclic aromatic compound with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to an ethan-1-amine group and a propan-2-yl (or isopropyl) group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The presence of multiple nitrogen atoms in the ring could potentially result in interesting chemical properties, such as the ability to form multiple hydrogen bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the tetrazole ring, the isopropyl group, and the ethan-1-amine group .Applications De Recherche Scientifique

Molecular Engineering and Crystal Structures

Molecular Bricklaying

The protonated benzimidazole moiety, similar in complexity to tetrazole derivatives, has been explored as a synthon for crystal engineering. The crystal structures of salts derived from diprotonated benzimidazoles highlight the utility of specific molecular moieties in constructing two- or three-dimensionally stacked structures, emphasizing the relevance of such compounds in designing complex crystal lattices (Matthews et al., 2003).

Functionalized Macrocycles

Macrocycles Derived from Tetra-amines

Research into the reaction between ethane-1,2-diamine and dichloropivalic acid, generating isomeric tetra-amine derivatives, underscores the significance of amine functionalities in synthesizing functionalized macrocycles. This area of study provides insights into how specific amine derivatives can be utilized to create complex structures with potential applications in material science and catalysis (Bernhardt et al., 2004).

Corrosion Inhibition

Molecular Dynamics Simulation Studies

Tetrazole derivatives, such as those mentioned in studies on corrosion inhibition of iron, demonstrate the practical applications of nitrogen-rich compounds in protecting metals. Quantum chemical parameters and molecular dynamics simulations have been used to predict the performances of thiazole and thiadiazole derivatives, which could be analogous to applications for compounds like "2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine" in preventing corrosion (Kaya et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of action

The compound “2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine” could potentially interact with various biological targets due to the presence of the tetrazole ring and the amine group. Tetrazoles are known to mimic the carboxylate group of bioactive molecules and are often used in drug design . The amine group can form hydrogen bonds with biological targets, enhancing the compound’s interaction with them.

Pharmacokinetics

The presence of the tetrazole ring could potentially enhance the compound’s bioavailability as tetrazoles are known to improve drug-like properties .

Propriétés

IUPAC Name |

2-(1-propan-2-yltetrazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-5(2)11-6(3-4-7)8-9-10-11/h5H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSWYYUOEGZHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)

![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

![(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2725001.png)

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)